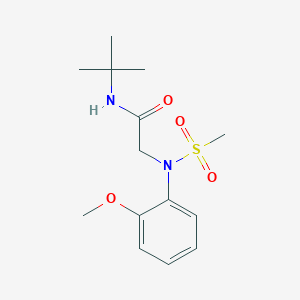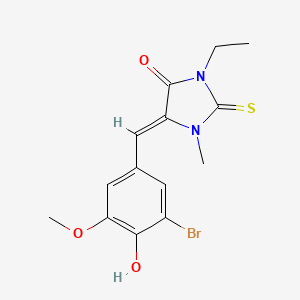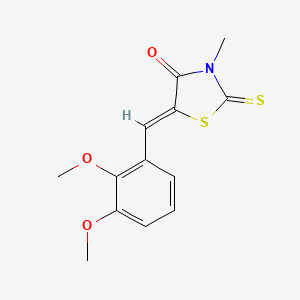![molecular formula C14H13NO2S2 B4763533 5-[4-(allyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4763533.png)
5-[4-(allyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-[4-(allyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as AMT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
5-[4-(allyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 5-[4-(allyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In material science, 5-[4-(allyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been used as a precursor for the synthesis of metal sulfides and metal oxides. In environmental science, 5-[4-(allyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its ability to remove heavy metals from contaminated water.
Mechanism of Action
The mechanism of action of 5-[4-(allyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to be related to its thiazolidine and thioxo moieties. These moieties have been shown to interact with various biological targets, including enzymes and receptors, leading to the observed biological activities of 5-[4-(allyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one.
Biochemical and Physiological Effects:
5-[4-(allyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects, including inhibition of tumor cell growth, reduction of inflammation, and inhibition of microbial growth. These effects are believed to be related to the interaction of 5-[4-(allyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one with various biological targets, as mentioned above.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[4-(allyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its synthetic accessibility, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used in various fields and applications. However, one limitation is the lack of understanding of its mechanism of action, which hinders the development of more targeted and effective applications.
Future Directions
There are several future directions for the study of 5-[4-(allyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One direction is the exploration of its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is the development of more efficient and targeted synthesis methods for 5-[4-(allyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one and its derivatives. Additionally, the study of the environmental applications of 5-[4-(allyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one, such as its ability to remove heavy metals from contaminated water, could lead to the development of more sustainable and effective remediation methods.
properties
IUPAC Name |
(5Z)-3-methyl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S2/c1-3-8-17-11-6-4-10(5-7-11)9-12-13(16)15(2)14(18)19-12/h3-7,9H,1,8H2,2H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNMIEHLQYXXKJ-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B4763453.png)
![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-2-pyridinylacetamide](/img/structure/B4763462.png)
![N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4763464.png)
![4-tert-butyl-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4763471.png)

![N-{4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4763485.png)
![isopropyl {[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B4763491.png)



![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B4763510.png)
![7-methyl-5-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B4763514.png)
![N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4763553.png)
![3-methyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B4763556.png)